molecular formula C27H25Br2N3O2 B2791087 4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)-4-oxobutanamide CAS No. 313398-50-4

4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)-4-oxobutanamide

Cat. No. B2791087
M. Wt: 583.324
InChI Key: JZVXHQPPXAFMJR-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with two bromophenyl groups and a butanamide group. Bromophenyl groups are aromatic rings containing a bromine atom, and butanamide is a four-carbon chain with a carbonyl (C=O) and an amine (NH2) group.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a 1,3-dipolar cycloaddition or a similar process. The bromophenyl groups could be added through electrophilic aromatic substitution reactions, and the butanamide group could be added through a reaction such as nucleophilic acyl substitution.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrazole ring and the various substituents. The bromophenyl groups would likely add significant weight and size to the molecule, and the butanamide group could introduce some polarity.



Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The bromine atoms on the bromophenyl groups could potentially be replaced in a substitution reaction, and the butanamide group could undergo various reactions involving the carbonyl or the amine.



Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions about the physical and chemical properties of this compound. It would likely be a solid at room temperature, and due to the presence of the bromine atoms, it would likely be relatively heavy for its size. The butanamide group could allow for some solubility in water, although the bromophenyl groups might make the compound overall more soluble in organic solvents.


Safety And Hazards

As with any chemical, handling this compound would require appropriate safety precautions. The presence of bromine atoms means that it could potentially be hazardous if ingested or inhaled, and it could potentially be irritating to the skin or eyes.


Future Directions

Research into pyrazole derivatives is ongoing, and new compounds are being synthesized and tested for various biological activities. This compound, with its combination of a pyrazole ring, bromophenyl groups, and a butanamide group, could potentially have interesting biological properties and could be a subject of future research.


Please note that these are general observations and predictions based on the structure of the compound, and the actual properties and behavior of the compound could be different. For accurate information, experimental data would be needed.


properties

IUPAC Name

4-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-N-(2,6-dimethylphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Br2N3O2/c1-17-4-3-5-18(2)27(17)30-25(33)14-15-26(34)32-24(20-8-12-22(29)13-9-20)16-23(31-32)19-6-10-21(28)11-7-19/h3-13,24H,14-16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVXHQPPXAFMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)-4-oxobutanamide

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